4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Description
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile (CAS: 675126-28-0) is a benzonitrile derivative featuring a methoxy group at the 4-position and a 3-morpholinopropoxy chain at the 3-position of the benzene ring. Its molecular formula is C₁₅H₂₀N₂O₃ (MW: 276.33 g/mol), with a melting point of 52.4°C and solubility of 2.2 g/L in water at 25°C . The compound is synthesized via alkylation of 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine in DMF under basic conditions (K₂CO₃), achieving a yield of 98% . It serves as a key intermediate in the synthesis of EGFR inhibitors, such as gefitinib, and quinazoline derivatives .
Properties
IUPAC Name |
4-methoxy-3-(3-morpholin-4-ylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-4-3-13(12-16)11-15(14)20-8-2-5-17-6-9-19-10-7-17/h3-4,11H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDZVCFDZBTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227245 | |
| Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-28-0 | |
| Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile typically involves the following steps:
Synthesis of 3-Hydroxy-4-methoxybenzonitrile: This intermediate is prepared by the dehydration of isovanillin and hydroxylamine hydrochloride, yielding a high purity product.
Alkylation Reaction: The 3-Hydroxy-4-methoxybenzonitrile is then alkylated with N-(3-chloropropyl)morpholine to produce this compound.
Chemical Reactions Analysis
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy or morpholinopropoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemical research, 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in studying reaction mechanisms and exploring new synthetic pathways .
The compound has been investigated for its potential biological activities:
- Anti-cancer Properties : Research indicates that it exhibits significant anti-cancer activity against various cancer cell lines, making it a candidate for further development as an anti-cancer agent .
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it may possess neuroprotective properties, suggesting potential applications in treating neurological disorders.
- Mechanism of Action : The compound interacts with specific molecular targets, modulating receptor activity and influencing cellular processes. This interaction is crucial for understanding its therapeutic potential .
Pharmaceutical Development
This compound is being explored as a lead compound in drug development:
- Therapeutic Applications : Ongoing research focuses on its efficacy in developing new pharmaceuticals aimed at treating various medical conditions, particularly cancers and neurological disorders .
- Comparative Analysis : Similar compounds have been analyzed to understand their structural features and pharmacological profiles, which can guide the design of new derivatives.
Case Studies
Several studies have documented the efficacy of this compound:
- A study highlighted its antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines, demonstrating its potential as a therapeutic agent by downregulating anti-apoptotic proteins and promoting apoptosis in cancer cells .
- Another investigation focused on the compound's binding affinity to various biological targets, providing insights into its mechanism of action and guiding future research directions.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzonitrile Derivatives
The structural and functional diversity of benzonitrile derivatives is critical for their pharmacological and material science applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Impact of Substituents on Physicochemical Properties: The morpholinopropoxy chain in this compound enhances solubility in organic solvents compared to the trifluoromethyl analog, which has higher hydrophobicity . The nitro group in 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile increases molecular weight (321.33 g/mol) and reactivity, enabling downstream reduction to amino derivatives for cyclization .
Pharmacological Relevance: The morpholino group in this compound improves binding to EGFR kinase by forming hydrogen bonds with active-site residues, a feature absent in non-morpholino analogs like 4-Methoxy-3-(trifluoromethyl)benzonitrile . Amino-substituted derivatives (e.g., 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile) exhibit higher thermal stability (m.p. 88°C) due to intermolecular hydrogen bonding .
Biological Activity
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methoxy group and a morpholinopropoxy side chain attached to a benzonitrile core. Its chemical structure can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 675126-28-0
- Molecular Formula: C16H20N2O2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Kinases: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may prevent cancer cell proliferation.
- Antiviral Activity: There is emerging evidence that similar compounds exhibit antiviral properties by enhancing intracellular levels of antiviral proteins such as APOBEC3G, which can inhibit viral replication .
Antitumor Activity
A study investigating the antitumor effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested on lung cancer cells (H1299), showing a concentration-dependent increase in apoptosis, indicated by elevated levels of cleaved caspase 3 and PARP proteins .
Table 1: Antitumor Activity Data
| Concentration (µM) | Apoptotic Cell Proportion (%) |
|---|---|
| 2 | 16.37 ± 0.57 |
| 4 | 31.2 ± 2.36 |
| 8 | 51.77 ± 6.74 |
This data indicates that higher concentrations lead to greater apoptotic effects, suggesting that the compound could be further explored as a therapeutic agent in cancer treatment.
Antiviral Activity
In addition to its anticancer properties, there is potential for antiviral applications. Compounds structurally related to this compound have been shown to inhibit Hepatitis B virus (HBV) replication effectively, with IC50 values indicating strong antiviral activity compared to existing treatments like lamivudine .
Table 2: Antiviral Efficacy Comparison
| Compound | IC50 (µM) | Comparison with Lamivudine (IC50 µM) |
|---|---|---|
| IMB-0523 (related) | 1.99 | Better (7.37 for wild-type HBV) |
| Drug-resistant HBV | 3.30 | Not applicable |
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Lung Cancer Models: In vivo studies using murine models have shown that compounds similar to this compound significantly reduce tumor growth and improve survival rates when combined with standard chemotherapy agents.
- Hepatitis B Virus Models: The use of duck HBV models has validated the antiviral potential of derivatives, supporting their progression into clinical trials for chronic HBV infection treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-3-(3-morpholinopropoxy)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via alkylation of 3-hydroxy-4-methoxybenzonitrile with 4-(3-chloropropyl)morpholine. Optimal conditions include:
- Step 1 : Dehydration of isovanillin with hydroxylamine hydrochloride (n(isovanillin):n(NH₂OH·HCl) = 1:2, 72°C, 6 h, 96% yield) .
- Step 2 : Alkylation using K₂CO₃ as a base in DMF at 85°C for 10 h (n(3-hydroxy-4-methoxybenzonitrile):n(4-(3-chloropropyl)morpholine) = 1:1.1, 98% yield) .
- Key considerations : Excess base ensures deprotonation of phenolic OH, while controlled stoichiometry minimizes side reactions.
Q. How is this compound characterized using spectroscopic and computational methods?
- Spectroscopic techniques :
- FT-IR : Confirms nitrile (C≡N stretch ~2230 cm⁻¹), morpholine C-O-C (1250–1120 cm⁻¹), and methoxy C-O (2850–2815 cm⁻¹) .
- NMR : ¹H NMR signals at δ 3.84 ppm (methoxy -OCH₃), δ 4.05 ppm (-OCH₂), and δ 2.38 ppm (morpholine N-CH₂) .
Advanced Research Questions
Q. What mechanistic insights explain catalyst deactivation during nitrile hydrogenation of related benzonitrile derivatives?
- Key findings : Strong adsorption of intermediates (e.g., benzylamine) on Pd catalysts reduces activity. Pre-treatment with HCOOH–NEt₃ poisons active sites, while benzonitrile itself shows no deactivation .
- Methodological approach : Use ICP-OES to monitor Pd leaching and in situ FTIR to track surface intermediates.
Q. How do computational studies (DFT, NBO, Fukui) inform the reactivity and drug-likeness of this compound?
- DFT analysis : Predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution, indicating electrophilic regions at the nitrile group .
- NBO/Fukui indices : Reveal nucleophilic sites (e.g., morpholine oxygen) for hydrogen bonding, critical for molecular docking .
- Drug-likeness : Lipinski’s Rule of Five compliance (MW <500, logP <5) supports potential as a kinase inhibitor precursor .
Q. What strategies optimize the synthesis of this compound derivatives for medicinal applications?
- Case study : In gefitinib synthesis, the compound is a key intermediate. Critical steps include:
- Nitro reduction : Fe/AcOH reduces 2-nitro to 2-amino derivatives (96% selectivity) .
- Cyclization : Toluene/acetic acid mediates quinazoline ring formation (reflux, 4 h, 85% yield) .
Q. How does the compound’s molecular structure influence its adsorption and orientation on catalytic surfaces?
- Surface interactions : Benzonitrile derivatives adsorb via nitrile and ether groups on metals (Ag, Pd) and carbon nanostructures.
- Experimental methods : XPS and Raman spectroscopy identify binding modes; MD simulations model orientation at liquid-solid interfaces .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
